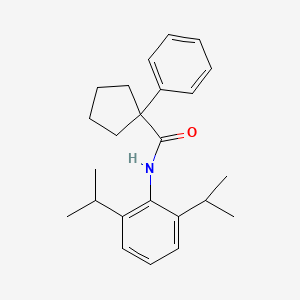

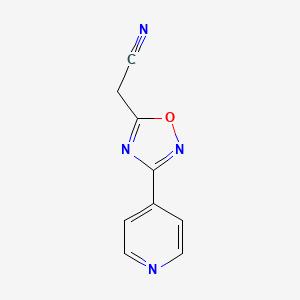

![molecular formula C20H19N3O6 B2882730 (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate CAS No. 452935-28-3](/img/structure/B2882730.png)

(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate” is a chemical compound. Unfortunately, there’s limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Scientific Research Applications

Ultraviolet Photopolymerization

A study by Jiang et al. (2011) highlights the use of a triazine derivative as a photoinitiator for the polymerization of acrylate monomers. This process, which involves ultraviolet photopolymerization, is significant for the synthesis of polymers with higher polymerization rates, especially in the context of acrylates compared to methacrylates (Jiang et al., 2011).

Antimicrobial Activity in Polymerization

Saraei et al. (2016) developed novel acrylate monomers with antimicrobial properties. Their research shows the potential of such compounds in polymerization, indicating their relevance in creating materials with inherent antibacterial and antifungal activities (Saraei et al., 2016).

Zinc Complex Photoinitiating Systems

Versace et al. (2014) explored zinc complex-based photoinitiating systems for acrylate polymerization. Their findings suggest the potential for such systems in overcoming oxygen inhibition effects and in situ formation of zinc-based fillers, which could be revolutionary in the field of polymer chemistry (Versace et al., 2014).

Photocrosslinking Studies

Research by Suresh and Arun (2022) on acrylate polymers containing a triazine and chalcone moiety provides insights into the synthesis, characterization, and photocrosslinking behavior of these polymers. Their study is crucial for understanding the reactivity and thermal behavior of such polymers (Suresh & Arun, 2022).

Corrosion Inhibition

Baskar et al. (2014) investigated the use of photo-cross-linkable polymers as corrosion inhibitors for mild steel in hydrochloric acid medium. This research is significant for the development of efficient corrosion protection strategies (Baskar et al., 2014).

Visible Light Photopolymerization

Podemska et al. (2012) explored the use of diazobenzo[a]fluorene derivatives as visible photosensitizers for free radical polymerization. This research is relevant for applications requiring visible light photopolymerization processes (Podemska et al., 2012).

properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl (Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6/c1-26-16-10-13(11-17(27-2)19(16)28-3)8-9-18(24)29-12-23-20(25)14-6-4-5-7-15(14)21-22-23/h4-11H,12H2,1-3H3/b9-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJPNPCOZVBKOX-HJWRWDBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2882648.png)

![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2882650.png)

![1-{4-[8-(3-Methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B2882656.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2882657.png)

![4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2882663.png)

![2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2882666.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2882667.png)